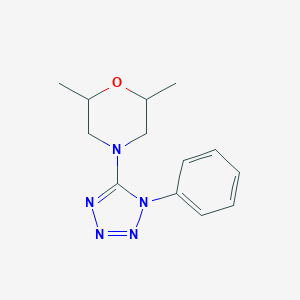![molecular formula C20H16FN3S B255910 3-[4-(Dimethylamino)phenyl]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B255910.png)
3-[4-(Dimethylamino)phenyl]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Dimethylamino)phenyl]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile, commonly known as DMF-TA, is a synthetic compound that belongs to the class of acrylonitriles. DMF-TA has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, material science, and molecular biology.
Scientific Research Applications
DMF-TA has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antiviral, and antimicrobial activities. DMF-TA has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of novel materials.
Mechanism of Action
The exact mechanism of action of DMF-TA is not fully understood. However, it is believed to exert its biological activities by binding to specific targets in cells and modulating their function. DMF-TA has been reported to inhibit the activity of certain enzymes and proteins involved in cancer cell proliferation and viral replication.
Biochemical and Physiological Effects:
DMF-TA has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their growth. It has also been reported to inhibit the replication of certain viruses such as HIV and hepatitis C virus. DMF-TA has been found to interact with DNA and RNA, which may contribute to its biological activities.
Advantages and Limitations for Lab Experiments
DMF-TA has several advantages for laboratory experiments. It is a stable and easily synthesized compound that can be obtained in high purity. DMF-TA has also been reported to exhibit low toxicity towards normal cells, making it a potential candidate for cancer therapy. However, DMF-TA has some limitations in lab experiments, including its low solubility in water, which can affect its bioavailability.
Future Directions
DMF-TA has a wide range of potential applications in various fields, and future research should focus on exploring these applications. Some possible future directions include:
1. Development of DMF-TA-based fluorescent probes for the detection of metal ions in biological samples.
2. Synthesis of novel materials using DMF-TA as a building block.
3. Investigation of the potential of DMF-TA as a therapeutic agent for viral infections.
4. Elucidation of the molecular targets of DMF-TA and its mechanism of action.
5. Optimization of the synthesis method to improve the purity and yield of DMF-TA.
In conclusion, DMF-TA is a synthetic compound with potential applications in medicinal chemistry, material science, and molecular biology. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, as well as future directions have been discussed in this paper. Further research on DMF-TA is necessary to fully explore its potential in various fields.
Synthesis Methods
The synthesis of DMF-TA involves the reaction of 4-(4-fluorophenyl)-1,3-thiazol-2-amine with 3-(dimethylamino)phenylacrylonitrile in the presence of a catalyst. The reaction is carried out in an organic solvent at a specific temperature and pressure to obtain the final product. The purity and yield of DMF-TA can be improved by optimizing the reaction conditions.
properties
Product Name |
3-[4-(Dimethylamino)phenyl]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile |
|---|---|
Molecular Formula |
C20H16FN3S |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(Z)-3-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
InChI |
InChI=1S/C20H16FN3S/c1-24(2)18-9-3-14(4-10-18)11-16(12-22)20-23-19(13-25-20)15-5-7-17(21)8-6-15/h3-11,13H,1-2H3/b16-11- |
InChI Key |
FQRCGGOGESBBAN-WJDWOHSUSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F |
SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-[(3E)-3-[(2,5-dimethylphenyl)-hydroxymethylidene]-2-(5-methylfuran-2-yl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255827.png)
![2-[[3-(4-Methoxyphenyl)-7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B255832.png)
![2-chloro-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide](/img/structure/B255833.png)



![2-{[3-allyl-5-(2-furyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-cyano-2-thienyl)acetamide](/img/structure/B255841.png)
![3-(2,5-Dimethylpyrrol-1-yl)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B255844.png)

![N'-(2-oxoindol-3-yl)-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetohydrazide](/img/structure/B255848.png)
![2-[(6-Ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethan-1-amine](/img/structure/B255851.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-ethylpiperazin-1-yl)acetamide](/img/structure/B255859.png)
![5-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-11-methyl-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B255861.png)